molecular formula C6H5N3 B1224502 Imidazo[1,2-a]pyrazine CAS No. 274-79-3

Imidazo[1,2-a]pyrazine

Cat. No.: B1224502
CAS No.: 274-79-3
M. Wt: 119.12 g/mol
InChI Key: MBVAHHOKMIRXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazine is a fused heterocyclic compound comprising a five-membered imidazole ring and a six-membered pyrazine ring, with a bridgehead nitrogen atom . Naturally occurring in bioluminescent marine organisms like Renilla and Aequorea species, it serves as the core structure for luciferins (e.g., coelenterazine) responsible for light emission via oxidative reactions . Its chemiluminescent properties have enabled applications in biosensors for detecting peroxides, glucose, and immunoassays . Synthetic derivatives of this compound exhibit diverse pharmacological activities, including anticancer and antiviral effects, as demonstrated by compounds like 1b (CC₅₀ = 299.32 µM, IC₅₀ = 940.19 µM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyrazine can be synthesized through various methods. One efficient method involves an iodine-catalyzed one-pot three-component condensation. This reaction involves an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of this compound derivatives . The reaction typically occurs at room temperature, offering good yields and a straightforward workup process.

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions due to their atom-economical nature and simplicity. These methods allow for the incorporation of almost all starting materials into the final product, minimizing waste and simplifying purification .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific substituents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the this compound scaffold .

Scientific Research Applications

Drug Development

Imidazo[1,2-a]pyrazine derivatives have been identified as promising candidates in the development of drugs targeting various receptors and enzymes.

1.1. Modulators of AMPA Receptors
Recent studies have highlighted imidazo[1,2-a]pyrazines as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These compounds were optimized through structure-activity relationship studies, leading to the identification of derivatives with subnanomolar potency and brain penetration capabilities. One compound demonstrated significant anticonvulsant effects in animal models, indicating potential for treating epilepsy and related disorders .

1.2. ENPP1 Inhibitors
Another application involves the development of this compound derivatives as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator in cancer immunotherapy. One derivative showed an IC50 value of 5.70 nM and enhanced the immune response by stimulating the cGAS-STING pathway, leading to promising results in tumor growth inhibition when combined with anti-PD-1 antibodies in murine models .

Anticancer Research

Imidazo[1,2-a]pyrazines have been extensively studied for their anticancer properties.

2.1. Structure-Activity Relationship Studies
Quantitative structure-activity relationship (QSAR) studies have indicated that certain substitutions on this compound can enhance anticancer activity. For instance, compounds with methoxy and chloride substitutions at specific positions exhibited higher efficacy against various cancer cell lines compared to their unsubstituted counterparts .

2.2. In Vitro Anticancer Activity
In vitro studies have demonstrated that this compound derivatives show significant cytotoxicity against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A375 (skin cancer). The compounds were evaluated using MTT assays, revealing promising anti-proliferative effects compared to standard chemotherapeutic agents like Doxorubicin .

Synthesis and Reactivity

The synthesis of imidazo[1,2-a]pyrazines has evolved significantly, with various methods being developed to enhance yield and efficiency.

3.1. Iodine-Catalyzed Synthesis
A notable advancement is the iodine-catalyzed synthesis method that allows for one-pot three-component reactions to create imidazo[1,2-a]pyrazines efficiently. This method not only simplifies the synthetic process but also improves the overall yield of biologically active derivatives .

Table: Summary of Key Findings on this compound Applications

Application AreaCompound/DerivativeKey FindingsReference
AMPAR ModulationCompound 26Subnanomolar potency; anticonvulsant effects
Cancer ImmunotherapyCompound 7IC50 = 5.70 nM; enhances STING pathway
Anticancer ActivityVarious DerivativesSignificant cytotoxicity against multiple cancers
Synthesis MethodIodine-CatalyzedEfficient one-pot synthesis

Mechanism of Action

Imidazo[1,2-a]pyrazine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine. These compounds share a similar fused bicyclic structure but differ in their specific chemical properties and applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Heterocycles

Imidazo[1,2-a]pyrazine belongs to a broader class of nitrogen-containing bicyclic heterocycles. Below, we compare its structural features, physicochemical properties, and biological activities with those of closely related compounds.

Structural Differences and Similarities

Compound Core Structure Key Structural Features
This compound Imidazole + pyrazine Two adjacent nitrogen atoms in pyrazine; planar geometry with rotameric flexibility .
Imidazo[1,2-a]pyridine Imidazole + pyridine Pyridine replaces pyrazine; reduced electron-deficient character .
Imidazo[1,2-b]pyridazine Imidazole + pyridazine Pyridazine (two adjacent nitrogens) increases polarity and hydrogen-bonding capacity .
Pyrrolo[1,2-a]imidazole Pyrrole + imidazole Saturated or partially saturated rings alter conformational rigidity .
Imidazo[1,5-a]pyrazine Imidazole fused at [1,5]-positions Altered nitrogen positioning affects electronic distribution and reactivity .

Physicochemical Properties

Melting Points and Solubility

Derivatives of this compound exhibit distinct melting points influenced by substituents:

  • 2-(4-Nitrophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (10j) : 154–156°C
  • 3,8-Dichlorothis compound : Soluble in DMSO; stored at 2–8°C

In contrast, imidazo[1,2-a]pyridine derivatives like 2-(4-nitrophenyl)-3-piperazinylmethylimidazo[1,2-a]pyridine (CAS 728864-97-9) show lower melting points (<150°C) due to reduced ring strain .

Rotameric Flexibility

This compound derivatives exhibit rotameric conformations confirmed by NMR and quantum chemical calculations. For example, 10k (2-(4-aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine) exists as two stable rotamers separated by column chromatography . This flexibility is less pronounced in rigid analogs like pyrrolo[1,2-a]imidazoles .

Key Advantages and Limitations

  • This compound : Superior chemiluminescence but moderate bioavailability due to high polarity .
  • Imidazo[1,2-a]pyridine : Better drug-likeness (Lipinski compliance) but weaker luminescence .
  • Imidazo[1,2-b]pyridazine : Enhanced antibacterial activity but complex synthesis .

Biological Activity

Imidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and recent research findings.

Overview of this compound

This compound is part of a larger family of imidazole derivatives that exhibit various pharmacological effects. Its unique structure allows for interactions with multiple biological targets, making it a valuable scaffold in drug discovery.

Biological Activities

This compound derivatives have shown a wide range of biological activities:

  • Antiviral Activity : Recent studies have identified this compound derivative A4 as a potent inhibitor of influenza virus nucleoprotein. This compound exhibits broad-spectrum anti-influenza activity, particularly against oseltamivir-resistant strains. The mechanism involves direct binding to the viral nucleoprotein, preventing its nuclear accumulation and promoting oligomerization .
  • Anticancer Properties : Compounds derived from this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance, one study reported that a specific derivative showed growth inhibition across 51 cancer cell lines with GI50 values ranging from 0.80 to 2.87 µM . These compounds often function by intercalating into DNA or inhibiting key cancer-related enzymes .
  • Antibacterial Activity : Some derivatives have been developed as inhibitors of bacterial ATPases, showing promise as antibacterial agents. A series of 8-amino imidazo[1,2-a]pyrazines was found to inhibit the VirB11 ATPase HP0525, critical for bacterial type IV secretion systems .
  • Anticonvulsant Effects : Research has highlighted the potential of imidazo[1,2-a]pyrazines as anticonvulsants. A specific compound was shown to provide seizure protection in animal models through modulation of AMPA receptors .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrazines can be significantly influenced by their structural modifications. Various studies have explored how changes in substituents affect potency and selectivity:

CompoundSubstituentpIC50 (nM)Activity Type
5-<1AMPAR Modulator
A4--Antiviral
31C-6 & C-80.80–2.87Anticancer

This table summarizes key findings from structure-activity relationship studies demonstrating how specific modifications can enhance biological efficacy.

Recent Research Findings

Recent literature has focused on the synthesis and characterization of novel this compound derivatives with enhanced biological profiles:

  • Optimization Studies : High-throughput screening has led to the identification of several promising leads that exhibit subnanomolar potency against specific targets .
  • In Vivo Studies : Compounds such as JNJ-61432059 have shown significant efficacy in vivo for seizure protection and other neurological conditions .

Case Studies

  • Influenza Inhibition : The this compound derivative A4 was evaluated for its ability to inhibit influenza virus replication. Results indicated that A4 effectively prevents nuclear accumulation of viral proteins and induces oligomerization of nucleoproteins .
  • Cancer Cell Cytotoxicity : Compound 31 demonstrated broad-spectrum anticancer activity across multiple cell lines and was characterized by its ability to intercalate with DNA .

Q & A

Q. Basic Synthesis: What are the standard methodologies for synthesizing imidazo[1,2-a]pyrazine derivatives?

Answer:
The most common methods include multicomponent reactions (MCRs) and iodine-catalyzed cyclization . For example, a three-component condensation of 2-aminopyrazine, aryl aldehydes, and tert-butyl isocyanide in ethanol with 5 mol% iodine yields imidazo[1,2-a]pyrazines at room temperature (70–85% yield) . Alternative approaches involve the Groebke–Blackburn–Bienaymé (GBB) reaction using β-carboline derivatives or copper-catalyzed oxidative cyclization of haloalkynes . Solvent selection (e.g., ethanol for precipitation) and catalyst optimization (e.g., iodine vs. FeCl₃) are critical for purity and yield .

Q. Advanced Synthesis: How can substituent position and electronic effects be optimized in this compound synthesis?

Answer:
Substituent effects are governed by steric hindrance and electronic modulation . For instance:

  • Electron-withdrawing groups (EWGs) like nitro at the para-position (e.g., 10a, 10c) enhance anticancer activity compared to meta-substitution due to reduced steric clashes .
  • Electron-donating groups (EDGs) such as amines at the 2nd/3rd positions (e.g., 12b) improve fluorescence and cytotoxicity .
    Optimization involves iterative screening of substituents via Hammett plots or computational modeling (e.g., Molecular Electrostatic Potential surfaces) to predict reactivity .

Q. Biological Applications: What in vitro assays are used to evaluate this compound derivatives for anticancer activity?

Answer:

  • MTT assay : Measures cell viability (e.g., IC₅₀ values against HepG2, MCF-7) .
  • Fluorescence-based screening : Compounds like 12b (IC₅₀ = 11–13 µM) are prioritized based on emission spectra (~850 nm in acetonitrile) .
  • Selectivity testing : Normal cell lines (e.g., Vero) are used to assess cytotoxicity thresholds (e.g., 12b: IC₅₀ = 91 µM in Vero vs. 11 µM in Hep-2) .

Q. Advanced Biological Evaluation: How do structural modifications influence NF-κB inhibition in this compound hybrids?

Answer:
Hybridization with pyrazole (e.g., compound 3h ) enhances NF-κB inhibition (IC₅₀ = 1.02 µM) by:

  • Introducing sulfonyl and methoxy groups to improve binding to the NF-κB active site.
  • Reducing oxidative stress (via SOD/MDA modulation) and apoptosis (annexin-PI assay) in sepsis models .
    Methodological note: Cecal ligation and puncture (CLP) in rats validates in vivo anti-inflammatory efficacy .

Q. Analytical Characterization: What techniques resolve structural ambiguities in this compound derivatives?

Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.91–9.03 ppm) and quaternary carbons (δ 57 ppm for t-butyl) confirm cyclization .
  • HRMS : Exact mass determination (e.g., C₁₆H₁₇N₅O₂: calc. 312.1460, obs. 312.1465) .
  • HPLC : Reverse-phase C18 columns (CH₃CN:H₂O) verify purity (>98% for 10b/12b) .

Q. Mechanistic Studies: What is the proposed mechanism for iodine-catalyzed this compound formation?

Answer:
The reaction proceeds via:

Imine formation between 2-aminopyrazine and aryl aldehyde.

Iodine activation of the imine, enabling nucleophilic attack by tert-butyl isocyanide.

[4+1] Cycloaddition to form the imidazo ring, followed by intramolecular cyclization .
Computational validation: AM1 semi-empirical methods align with experimental nitration reactivity at position 3 .

Q. Methodological Challenges: How can decomposition of acid-sensitive intermediates be mitigated during synthesis?

Answer:

  • Low-temperature protocols : Room-temperature MCRs prevent tert-butyl isocyanide decomposition .
  • Solvent selection : Ethanol minimizes side reactions vs. toluene (low yield) or DCM .
  • Catalyst screening : Iodine outperforms FeCl₃/CAN due to milder Lewis acidity .

Q. Advanced SAR: Why do imidazo[1,2-a]pyridines often show higher anticancer activity than pyrazine analogs?

Answer:

  • Reduced nitrogen content : Pyridine derivatives (e.g., 12b) remove one nitrogen, enhancing membrane permeability .
  • Substituent flexibility : EDGs at the 3rd position (e.g., phenylamine in 12b) improve electrostatic interactions with cancer cell membranes .

Q. In Vivo vs. In Vitro Discrepancies: What factors limit the translation of this compound leads to in vivo models?

Answer:

  • Metabolic instability : Tert-butyl groups may undergo hepatic oxidation. Solutions include prodrug strategies (e.g., TFA-protected amines) .
  • Bioavailability : Poor solubility of nitro derivatives (e.g., 10a) necessitates formulation with co-solvents (e.g., PEG-400) .

Q. Emerging Applications: How are imidazo[1,2-a]pyrazines being explored for neurological disorders?

Answer:

  • CRF receptor antagonism : Derivatives with piperazinyl groups (e.g., 8-(piperazin-1-yl)) modulate neuroinflammation .
  • Acetylcholinesterase (AChE) inhibition : 8-(Piperazin-1-yl) analogs show moderate AChE activity (IC₅₀ ~10–50 µM) and antioxidant effects via radical scavenging .

Properties

IUPAC Name

imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-3-9-4-2-8-6(9)5-7-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVAHHOKMIRXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378007
Record name imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-79-3
Record name Imidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of aminopyrazine (5 g, 53 mol, 1 eq.) in ethanol (212 ml) was added bromoacetaldehyde diethylacetal (12 ml, 80 mol, 1.5 eq.) and HBr (48%, 26.5 ml). The mixture was heated at 70–80° C. for 17 hours. The mixture was then cooled to rt (room temperature), then a mixture of 1N NaOH (200 ml) and 20% IPA/DCM (isopropyl alcohol/Dichloromethane) was added to the reaction mixture. The combined organic layer was dried over sodium sulfate and concentrated to afford 5.9 g of brown solid of imidazo[1,2-a]pyrazine (yield 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
26.5 mL
Type
reactant
Reaction Step One
Quantity
212 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
IPA DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A round bottom set up with reflux condenser was charged with pyrazin-2-amine (1000 mg, 10.52 mmol), 2-chloroacetaldehyde (˜50% wt) (2.03 ml, 31.55 mmol), and EtOH (23 mL) and heated under reflux overnight. Next day LC/MS showed completion. The mixture was concentrated and passed through a plug of silica (solvent used: 1% MeOH/DCM) to afford imidazo[1,2-a]pyrazine as off-white solid. MS [M+H]=120.1; Calc'd for C6H5N3: 119.1
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of aminopyrazine (1 g, 10.5 mmol) and chloroacetaldehyde (50% wt in H2O; 1.98 g, 12.6 mmol) in 1.6 mL of EtOH was heated at 90° C. in a sealed tube for 5 h. Upon cooling to ambient temperature, the reaction mixture was concentrated and diluted with dichloromethane (DCM). The organic layer washed with saturated aqueous NaHCO3 then dried over MgSO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with 10% MeOH/DCM) to provide 0.8 g of product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Aminopyrazine (100 mg, 1.1 mmol) and bromoacetaldehyde dimethylacetal (253 mg, 1.6 mmol) were dissolved in ethanol (4.5 ml), hydrobromic acid (48%, 0.5 ml) added and the mixture was heated under reflux for 18 h. The solution was allowed to cool to room temperature then pre-adsorbed directly onto silica. Purification by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-4%) gave imidazo[1,2-α]pyrazine (90 mg, 72%) as a white crystalline solid: δH (360 MHz, CDCl3) 6.70 (1H, s), 7.82 (1H, s), 7.88 (1H, d, J 4), 8.29 (1H, d, J 4), 9.12 (1H, s).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Pyrazin-2-amine 4a (5 g, 52 mmol) was dissolved in a 40% 2-chloroacetaldehyde solution (15 mL, 78 mmol), followed by addition of sodium bicarbonate (6.60 g, 78 mmol). After stirring for 48 hours at 100° C., the reaction mixture was cooled to room temperature, added with 100 mL of a saturated potassium carbonate solution, and extracted with dichloromethane (100 mL×3). The organic phase was combined, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to obtain imidazo[1,2-a]pyrazine 4b (3 g, yield 50.0%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Imidazo[1,2-a]pyrazine
Imidazo[1,2-a]pyrazine
Imidazo[1,2-a]pyrazine
Imidazo[1,2-a]pyrazine
Imidazo[1,2-a]pyrazine
Imidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.